tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
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Overview
Description
tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate: is a chemical compound that belongs to the class of oxazepanes Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a carboxylate group attached to the oxazepane ring
Mechanism of Action
Target of Action
Compounds with tert-butyl groups have been used as probes for nmr studies of macromolecular complexes .
Mode of Action
The tert-butyl group has been used in chemical transformations and has implications in biosynthetic and biodegradation pathways .
Biochemical Pathways
The tert-butyl group has been noted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 4-aminobutanoate with formaldehyde and an acid catalyst to form the oxazepane ring. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 60-80°C) to facilitate the cyclization.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Solvents like methanol or ethanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The oxazepane ring can be reduced under specific conditions to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of tert-Butyl 2-(carboxymethyl)-1,4-oxazepane-4-carboxylate.
Reduction: Formation of tert-Butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate.
Substitution: Formation of various substituted oxazepane derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Comparison with Similar Compounds
tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxamide: Similar structure but with an amide group instead of a carboxylate group.
This compound: Similar structure but with different substituents on the oxazepane ring.
Uniqueness: The presence of the tert-butyl group and the specific arrangement of functional groups in this compound confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-9(7-12)8-13/h9,13H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAQNCJUTMXJTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOC(C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20712335 |
Source
|
Record name | tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20712335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174020-52-0 |
Source
|
Record name | tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20712335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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